molecular formula C19H14ClN5OS B3012028 (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904632-28-5

(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B3012028
CAS No.: 1904632-28-5
M. Wt: 395.87
InChI Key: IXTWHTSUYSSHQL-VMPITWQZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a thiophene ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents include hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Attachment of the Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds in the acrylamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions on the chlorophenyl group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable in elucidating mechanisms of action and identifying potential therapeutic targets.

Medicine

Medically, this compound may have potential as a drug candidate. Its structural features suggest it could interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its applications could extend to fields like electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: This compound is unique due to its specific combination of functional groups and ring systems.

    (E)-3-(2-chlorophenyl)-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: Similar but with a furan ring instead of a thiophene ring.

    (E)-3-(2-chlorophenyl)-N-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: Similar but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can influence its electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-15-4-2-1-3-13(15)5-8-19(26)21-11-18-23-22-17-7-6-16(24-25(17)18)14-9-10-27-12-14/h1-10,12H,11H2,(H,21,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTWHTSUYSSHQL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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